(R)-3-((2S,3S)-3-(2-(4-(2-(diethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
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Overview
Description
KNI-10760 is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It is known for its inhibitory activity against specific enzymes, making it a valuable candidate for research in disease treatment.
Preparation Methods
The synthesis of KNI-10760 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of specific reagents and catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.
Chemical Reactions Analysis
KNI-10760 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are tailored to achieve the desired transformation while minimizing side reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of KNI-10760 with modified functional groups.
Scientific Research Applications
KNI-10760 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, it is investigated for its potential to inhibit specific enzymes involved in disease processes, making it a candidate for drug development. In medicine, KNI-10760 is explored for its therapeutic potential in treating diseases such as malaria. Its ability to inhibit plasmepsins, enzymes involved in the malaria parasite’s life cycle, makes it a promising antimalarial agent. Additionally, KNI-10760 has industrial applications in the development of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of KNI-10760 involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the biological processes they regulate. For example, KNI-10760 inhibits plasmepsins, which are crucial for the malaria parasite’s survival. By blocking these enzymes, KNI-10760 prevents the parasite from digesting hemoglobin, ultimately leading to its death. The molecular pathways involved in this inhibition are complex and involve multiple interactions between KNI-10760 and the enzyme’s active site.
Comparison with Similar Compounds
KNI-10760 can be compared with other enzyme inhibitors, such as KNI-10742, KNI-10743, KNI-10395, KNI-10333, and KNI-10343 . These compounds share similar inhibitory activities but differ in their chemical structures and specific interactions with target enzymes. KNI-10760 is unique in its specific binding affinity and inhibitory potency, making it a valuable compound for research and development. The comparison highlights the importance of structural variations in determining the efficacy and specificity of enzyme inhibitors.
Properties
Molecular Formula |
C41H55N5O6S |
---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[2-(diethylamino)ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H55N5O6S/c1-7-45(8-2)19-18-42-30-20-26(3)37(27(4)21-30)52-24-34(48)43-32(22-28-14-10-9-11-15-28)36(49)40(51)46-25-53-41(5,6)38(46)39(50)44-35-31-17-13-12-16-29(31)23-33(35)47/h9-17,20-21,32-33,35-36,38,42,47,49H,7-8,18-19,22-25H2,1-6H3,(H,43,48)(H,44,50)/t32-,33+,35-,36-,38+/m0/s1 |
InChI Key |
MOXFYRJTMGBJQV-CTRNRRKFSA-N |
Isomeric SMILES |
CCN(CC)CCNC1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C |
Origin of Product |
United States |
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